1-Phenyldecane

Description

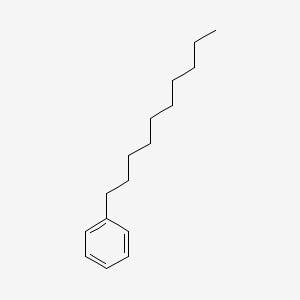

Structure

3D Structure

Properties

IUPAC Name |

decylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h9,11-12,14-15H,2-8,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZILCZKGXMQEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26 | |

| Record name | N-DECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051529 | |

| Record name | Decylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-decylbenzene is a white liquid. Floats on water. (USCG, 1999), Colorless liquid; [HSDB]; [MSDSonline] White liquid; [CAMEO] | |

| Record name | N-DECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

572 °F at 760 mmHg (USCG, 1999), 298 °C | |

| Record name | N-DECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

225 °F (USCG, 1999), 225 °F (107 °C) | |

| Record name | N-DECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOLUBLE IN WATER, Very soluble in acetone, benzene, ethyl ether, and ethanol | |

| Record name | DECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.855 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8555 @ 20 °C | |

| Record name | N-DECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00128 [mmHg], 1.28X10-3 mm Hg @ 25 °C | |

| Record name | Decylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

104-72-3 | |

| Record name | N-DECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyldecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, decyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIR29W0BP0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-14.4 °C | |

| Record name | DECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyldecane

Introduction

1-Phenyldecane, also known as decylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₆H₂₆. It consists of a phenyl group (C₆H₅) attached to a linear ten-carbon alkyl chain (decyl group). This structure imparts both aromatic and aliphatic characteristics to the molecule, making it a subject of interest in various fields, including organic synthesis, materials science, and as a component in surfactant production. Its well-defined physical and chemical properties are crucial for its application and for understanding its behavior in different chemical environments. This document provides a comprehensive overview of these properties, supported by experimental data and methodologies.

Core Physical and Chemical Properties

The fundamental properties of 1-phenyldecane are summarized below. These values are critical for its handling, storage, and application in experimental settings.

Table 1: General and Physical Properties of 1-Phenyldecane

| Property | Value | References |

| Molecular Formula | C₁₆H₂₆ | [1][2][3] |

| Molecular Weight | 218.38 g/mol | [1][2][4] |

| CAS Number | 104-72-3 | [1][2][3] |

| Appearance | Colorless to white liquid | [1][5][6] |

| Melting Point | -14 °C (-14.4 °C) | [1][2][4][5][7] |

| Boiling Point | 293 °C at 760 mmHg | [1][2][5] |

| Density | 0.856 g/mL at 25 °C | [1][2][5] |

| Refractive Index (n²⁰/D) | 1.482 | [1][2][5][8] |

| Flash Point | 110 °C (230 °F) - closed cup | [2][5][8] |

| Vapor Pressure | 0.00128 mmHg at 25 °C | [4][6] |

| LogP (Octanol/Water Partition Coeff.) | 7.37 | [4][6] |

Table 2: Solubility Profile of 1-Phenyldecane

| Solvent | Solubility | References |

| Water | Insoluble (2.40 x 10⁻³ mg/L) | [4][5][6] |

| Benzene (B151609) | Very Soluble | [5] |

| Toluene | Very Soluble | [5] |

| Ethanol | Very Soluble | [5] |

| Ethyl Ether | Very Soluble | [5] |

| Acetone | Very Soluble | [5] |

| Chloroform | Very Soluble | [5] |

| Hexane | Soluble | [5] |

Chemical Reactivity and Stability

1-Phenyldecane exhibits reactivity characteristic of alkylbenzenes.

-

Stability : The compound is stable under normal laboratory conditions and is combustible.[1][6]

-

Incompatibilities : It can react vigorously with strong oxidizing agents, which may lead to explosions.[1][5][6]

-

Reactions of the Aromatic Ring : The phenyl group can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation, typically requiring an acid catalyst.[1][6] Friedel-Crafts reactions can also occur at the benzene nucleus.[1]

-

Synthesis : 1-Phenyldecane can be synthesized via the alkylation of benzene with decyl halides or decene, often using a Lewis acid catalyst like aluminum chloride or a strong acid like hydrogen fluoride.[5] It is a key intermediate in the production of linear alkylbenzene sulfonates (LAS), a major class of synthetic surfactants used in detergents.[5]

Experimental Protocols

The determination of the physical properties of 1-phenyldecane follows standard laboratory procedures for organic liquids. While specific experimental reports for this compound are not detailed in the literature, the following methodologies represent the standard approach.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10] The capillary method is a common microscale technique for this determination.

-

Preparation : A small amount (a few milliliters) of 1-phenyldecane is placed into a fusion or test tube.[1] A capillary tube, sealed at one end, is inverted and placed into the liquid.[1]

-

Apparatus Setup : The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[1] This assembly is then placed in a heating bath (such as a Thiele tube or an aluminum block) to ensure uniform heating.[1][2]

-

Heating and Observation : The apparatus is heated slowly and gently.[1] As the temperature rises, air trapped in the capillary tube expands and escapes. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[1][11] The temperature at this point is recorded.

-

Confirmation : The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is the precise boiling point of the liquid.[10][11]

Melting Point Determination

For compounds that are solid at or near room temperature, a melting point is determined. Since 1-phenyldecane melts at -14 °C, this procedure would require a cryostat or a specialized low-temperature apparatus. The general principle remains the same as for solids at room temperature.

-

Sample Preparation : A small amount of the solidified compound is introduced into a capillary tube.[2][12]

-

Apparatus : The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) along with a thermometer.[2]

-

Measurement : The sample is heated slowly (approx. 2 °C/min).[2] The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded. This range is the melting point of the substance.[2][13] Pure compounds typically have a sharp melting range of 0.5-1.0 °C.[2]

Density Measurement

Density is the mass per unit volume of a substance. For liquids like 1-phenyldecane, this is typically determined using a pycnometer or by the buoyancy technique.[3][14]

-

Pycnometer Method :

-

The mass of a clean, dry pycnometer (a glass flask of a precisely defined volume) is accurately measured.[3]

-

The pycnometer is filled with 1-phenyldecane, and its mass is measured again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (mass of full pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[3]

-

-

Direct Measurement :

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of liquid samples.

-

Apparatus : An Abbe refractometer is the standard instrument for this measurement.

-

Calibration : The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Measurement : A few drops of 1-phenyldecane are placed on the prism of the refractometer. The prism is then closed and locked.

-

Reading : While looking through the eyepiece, the adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale. The temperature must be controlled and recorded, as the refractive index is temperature-dependent.

Visualizations

Synthesis of 1-Phenyldecane

A common method for synthesizing 1-phenyldecane is the Friedel-Crafts alkylation of benzene. This involves reacting benzene with a decyl-containing alkylating agent in the presence of a Lewis acid catalyst.

Caption: Friedel-Crafts alkylation synthesis route for 1-phenyldecane.

Structure-Property Relationships

The physical properties of 1-phenyldecane are a direct consequence of its molecular structure, which combines a nonpolar aliphatic chain and an aromatic ring.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. mt.com [mt.com]

- 4. researchgate.net [researchgate.net]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. scribd.com [scribd.com]

- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. jove.com [jove.com]

- 12. byjus.com [byjus.com]

- 13. athabascau.ca [athabascau.ca]

- 14. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Phenyldecane (CAS 104-72-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyldecane, also known as decylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₆H₂₆. It consists of a phenyl group attached to a ten-carbon alkyl chain. This compound and its derivatives are of significant interest in various fields of chemical research and industrial applications. This technical guide provides a comprehensive overview of 1-phenyldecane, including its chemical and physical properties, synthesis and reactivity, applications, and safety information. The information is presented to support research, development, and application activities involving this compound.

Chemical and Physical Properties

1-Phenyldecane is a colorless to nearly colorless liquid under standard conditions.[1] Its physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of 1-Phenyldecane

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₆ | [2][3] |

| Molecular Weight | 218.38 g/mol | [2][3] |

| Appearance | Colorless to almost colorless liquid | [2] |

| Melting Point | -14 °C | [2][4] |

| Boiling Point | 293 °C | [2][4] |

| Density | 0.856 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.482 | [2][4] |

| Flash Point | >230 °F (>110 °C) | [2][4] |

| Water Solubility | Insoluble | [2][5] |

| log K_ow (Octanol-Water Partition Coefficient) | 7.37 | [5] |

Table 2: Spectroscopic Data of 1-Phenyldecane

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Available | [6] |

| ¹³C NMR | Available | [7] |

| Mass Spectrometry | Available | [5][8] |

| Infrared (IR) Spectroscopy | Available | [5] |

| UV/Visible Spectroscopy | Available | [8] |

Synthesis and Reactivity

Synthesis

The primary industrial synthesis of 1-phenyldecane involves the alkylation of benzene (B151609) with a C10 alkylating agent. A common laboratory and industrial method is the Friedel-Crafts alkylation.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

This protocol describes a general procedure for the synthesis of 1-phenyldecane via Friedel-Crafts alkylation of benzene with 1-decene (B1663960).

Materials:

-

Benzene (anhydrous)

-

1-Decene

-

Aluminum chloride (AlCl₃), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

An appropriate solvent for extraction (e.g., diethyl ether)

-

Standard laboratory glassware for organic synthesis, including a round-bottom flask, reflux condenser, dropping funnel, and separatory funnel.

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

-

Charge the flask with anhydrous benzene and anhydrous aluminum chloride.

-

Cool the mixture in an ice bath.

-

Add 1-decene dropwise from the dropping funnel to the stirred mixture over a period of 30-60 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain 1-phenyldecane.

Below is a diagram illustrating the general workflow for the synthesis and purification of 1-phenyldecane.

Caption: A general workflow for the synthesis and purification of 1-phenyldecane.

Reactivity

1-Phenyldecane exhibits typical reactions of an alkylbenzene. The phenyl group can undergo electrophilic aromatic substitution, while the alkyl chain can undergo free-radical reactions.

Electrophilic Aromatic Substitution:

-

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, primarily at the ortho and para positions.

-

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃), bromine or chlorine can be introduced to the aromatic ring.

-

Sulfonation: Fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.

-

Friedel-Crafts Acylation: Reaction with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst introduces an acyl group to the aromatic ring.

The following diagram illustrates the potential electrophilic aromatic substitution reactions of 1-phenyldecane.

Caption: Electrophilic aromatic substitution reactions of 1-phenyldecane.

Applications

1-Phenyldecane has several notable applications in both research and industry:

-

Surfactant Production: It serves as a precursor for the production of linear alkylbenzene sulfonates (LAS), which are widely used as biodegradable surfactants in detergents and cleaning products.[1]

-

Ion-Selective Electrodes: It is used as an enhancer to reduce interference in ion-selective membrane electrodes for the determination of carbon dioxide.[4]

-

Organic Synthesis: The long alkyl chain and the reactive aromatic ring make it a versatile starting material for the synthesis of various organic compounds.[1]

-

Analytical Chemistry: It can be used in liquid chromatography for the separation of mixtures.[1]

Safety and Handling

1-Phenyldecane is considered a combustible liquid and requires appropriate handling and storage.[2][4]

Table 3: Safety Information for 1-Phenyldecane

| Hazard | Description | Reference(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Incompatibilities | Strong oxidizing agents. May attack some forms of plastics. | [2][5] |

| Fire Fighting Measures | Use dry chemical, carbon dioxide. Water or foam may cause frothing. | [5] |

Biological Activity

Currently, there is a lack of direct experimental studies on the specific biological activities of 1-phenyldecane, such as antimicrobial, anti-inflammatory, or anticancer properties. While structurally related compounds like long-chain alcohols and other aromatic compounds have shown biological activities, the activity of 1-phenyldecane itself remains an area for future investigation.[9] The high lipophilicity of 1-phenyldecane, indicated by its high log K_ow, suggests it may have the potential to interact with biological membranes.[1]

Conclusion

1-Phenyldecane is a valuable chemical compound with well-characterized physical and chemical properties. Its synthesis is readily achievable through standard organic chemistry methods, and its reactivity allows for the production of a variety of derivatives. While its primary applications are in the industrial and analytical chemistry sectors, its potential for biological activity remains largely unexplored, presenting an opportunity for future research. This guide provides a foundational understanding of 1-phenyldecane to aid researchers and professionals in their work with this compound.

References

- 1. Buy 1-Phenyldecane | 104-72-3 | >98% [smolecule.com]

- 2. 1-PHENYLDECANE | 104-72-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 1-Phenyldecane 98 104-72-3 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. 1-PHENYLDECANE(104-72-3) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Benzene, decyl- [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Phenyldecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and chemical properties of 1-phenyldecane, a versatile aromatic hydrocarbon. The information herein is intended to support research and development activities by providing detailed data on its synthesis, characterization, and physical properties.

Chemical Structure and Properties

1-Phenyldecane, also known as n-decylbenzene, is an organic compound consisting of a phenyl group attached to a ten-carbon alkyl chain. Its structure is characterized by both an aromatic ring and a long, nonpolar aliphatic tail, rendering it useful in a variety of applications, including as a starting material for the synthesis of surfactants and other organic compounds.[1]

Below is a visualization of the 2D chemical structure of 1-phenyldecane.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenyldecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 1-Phenyldecane, a key long-chain alkylbenzene. The document details the experimentally determined values for these physical constants and outlines the standardized methodologies for their measurement, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data of 1-Phenyldecane

The melting and boiling points are critical physical properties that dictate the phase of a substance at a given temperature and are fundamental for its purification, handling, and application in various chemical processes.

| Physical Property | Value (°C) | Value (°F) | Notes |

| Melting Point | -14 °C[1][2] | 6.8 °F | One source indicates a melting point of -14.4 °C.[3] |

| Boiling Point | 293 °C[1][2] | 559.4 °F | At standard atmospheric pressure (760 mmHg). One source reports a boiling point of 298 °C. |

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following are standard laboratory protocols for these measurements.

Determination of Melting Point (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of 1-Phenyldecane is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid at the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (like a Thiele tube filled with mineral oil) or placed in the heating block of a digital apparatus.

-

Heating: The heating medium is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow (0.5-1 °C).

Determination of Boiling Point (Distillation Method)

The distillation method is a standard procedure for determining the boiling point of a liquid.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or Bunsen burner

-

Boiling chips

Procedure:

-

Apparatus Assembly: A distillation apparatus is assembled with the liquid sample (1-Phenyldecane) in the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned in the neck of the distillation flask so that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.

-

Heating: The distillation flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point of the substance. It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the determination of the melting and boiling points of a chemical substance like 1-Phenyldecane.

References

Solubility of 1-Phenyldecane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-phenyldecane in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and details established experimental protocols for determining the solubility of non-polar compounds like 1-phenyldecane.

Introduction to 1-Phenyldecane

1-Phenyldecane (C₁₆H₂₆) is an aromatic hydrocarbon characterized by a phenyl group attached to a linear ten-carbon alkyl chain. Its non-polar nature, arising from the long alkyl chain, is the primary determinant of its solubility behavior. Understanding its solubility is crucial in various applications, including its use as a solvent, in the formulation of non-polar products, and as an intermediate in chemical synthesis.

Solubility Profile of 1-Phenyldecane

Based on available literature, 1-phenyldecane exhibits high solubility in non-polar and moderately polar organic solvents, adhering to the principle of "like dissolves like". Conversely, it is practically insoluble in highly polar solvents such as water.[1] A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of 1-Phenyldecane in Various Organic Solvents

| Solvent Class | Specific Solvents | Qualitative Solubility | Rationale for Solubility/Insolubility |

| Aromatic Hydrocarbons | Benzene, Toluene | Very Soluble[1] | Strong van der Waals forces and π-π stacking interactions between the aromatic rings of 1-phenyldecane and the solvent molecules lead to favorable dissolution. |

| Aliphatic Hydrocarbons | Hexane, n-Heptane | Excellent Solubility[1] | The long alkyl chain of 1-phenyldecane interacts favorably with the non-polar aliphatic solvent molecules through London dispersion forces. |

| Ethers | Ethyl Ether | Very Soluble[1] | Ethyl ether has a relatively low polarity and can effectively solvate the non-polar 1-phenyldecane molecule. |

| Ketones | Acetone (B3395972) | Very Soluble[1] | While acetone is a polar aprotic solvent, it can still effectively solvate the phenyl and alkyl portions of 1-phenyldecane. |

| Alcohols | Ethanol, Methanol | Very Soluble[1] | Although alcohols are polar, the alkyl portion of the alcohol can interact with the alkyl chain of 1-phenyldecane, and the phenyl group can interact with the hydroxyl group to some extent, leading to good solubility. |

| Chlorinated Solvents | Chloroform | Excellent Solubility[1] | Chloroform is a moderately polar solvent that can effectively solvate both the aromatic and aliphatic portions of the 1-phenyldecane molecule. |

| Polar Solvents | Water | Insoluble[2][3] | The non-polar nature of 1-phenyldecane prevents it from forming significant attractive interactions with the highly polar water molecules, which are strongly associated through hydrogen bonding. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments that can be employed to quantitatively determine the solubility of 1-phenyldecane in various organic solvents.

Gravimetric Method (Shake-Flask Method)

This is a classic and reliable method for determining the equilibrium solubility of a compound in a given solvent.[4][5][6]

Principle: An excess amount of the solute (1-phenyldecane) is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined by weighing the residue after evaporating a known volume of the solution.

Apparatus and Materials:

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven or vacuum desiccator

-

1-Phenyldecane (solute)

-

Organic solvent of interest

Procedure:

-

Add an excess amount of 1-phenyldecane to a series of glass vials. The excess solid should be clearly visible.

-

Add a known volume of the organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by preliminary experiments where samples are taken at different time points until the concentration of the solute remains constant.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the withdrawn sample through a syringe filter that is compatible with the organic solvent.

-

Transfer a precise volume of the clear filtrate to a pre-weighed, clean, and dry evaporating dish.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For high-boiling point solvents, a vacuum oven at a suitable temperature may be necessary.

-

Once the solvent is completely evaporated, place the evaporating dish in an oven or vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

Weigh the evaporating dish with the dried solute.

-

The solubility is calculated as the mass of the dissolved 1-phenyldecane per volume of the solvent (e.g., in g/100 mL or mg/L).

Spectroscopic Method (UV-Vis Absorbance)

This method is suitable if 1-phenyldecane exhibits a characteristic absorbance in the UV-Vis spectrum that is distinct from the solvent.

Principle: The concentration of a solute in a solution is directly proportional to its absorbance at a specific wavelength, as described by the Beer-Lambert Law. By creating a calibration curve of known concentrations, the solubility can be determined by measuring the absorbance of the saturated solution.

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus

-

1-Phenyldecane

-

Organic solvent (must be transparent in the wavelength range of interest)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of 1-phenyldecane of a known high concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 1-phenyldecane.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c).

-

-

Preparation of Saturated Solution:

-

Follow steps 1-7 of the Gravimetric Method (Section 3.1) to prepare a saturated solution of 1-phenyldecane and obtain a clear filtrate.

-

-

Absorbance Measurement and Solubility Calculation:

-

Dilute the clear filtrate with a known dilution factor so that its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the equation of the calibration curve to calculate the concentration of 1-phenyldecane in the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

-

Chromatographic Method (High-Performance Liquid Chromatography - HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

Principle: A small volume of the sample is injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The concentration of the analyte is determined by comparing its peak area or height to that of a standard of known concentration.

Apparatus and Materials:

-

HPLC system with a suitable detector (e.g., UV detector)

-

Appropriate HPLC column (e.g., a reverse-phase C18 column)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus

-

1-Phenyldecane

-

Organic solvent

-

Mobile phase solvents (HPLC grade)

Procedure:

-

Method Development and Calibration:

-

Develop an HPLC method capable of separating 1-phenyldecane from any potential impurities and the solvent peak. This includes selecting the appropriate column, mobile phase composition, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of 1-phenyldecane in the chosen solvent with known concentrations.

-

Inject each standard solution into the HPLC system and record the peak area or height.

-

Construct a calibration curve by plotting the peak area/height against the concentration.

-

-

Preparation of Saturated Solution:

-

Follow steps 1-7 of the Gravimetric Method (Section 3.1) to prepare a saturated solution of 1-phenyldecane and obtain a clear filtrate.

-

-

Sample Analysis and Solubility Calculation:

-

Dilute the clear filtrate with a known dilution factor to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Identify the peak corresponding to 1-phenyldecane and determine its area or height.

-

Use the calibration curve to calculate the concentration of 1-phenyldecane in the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the solubility of 1-phenyldecane in the solvent.

-

Visualization of Experimental Workflow

The general workflow for determining the solubility of a compound like 1-phenyldecane can be visualized as follows:

Conclusion

References

Spectroscopic Profile of 1-Phenyldecane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenyldecane (C₁₆H₂₆), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant value to researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

1-Phenyldecane is an aromatic hydrocarbon consisting of a phenyl group attached to a ten-carbon alkyl chain. Accurate and detailed spectroscopic data is crucial for its identification, characterization, and quality control in research and industrial applications. This document summarizes the key spectroscopic features of 1-phenyldecane and provides detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the quantitative spectroscopic data for 1-phenyldecane in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

2.1.1. ¹H NMR Data

The ¹H NMR spectrum of 1-phenyldecane exhibits characteristic signals for both the aromatic and aliphatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 - 7.10 | m | 5H | Ar-H |

| 2.58 | t | 2H | Ar-CH ₂- |

| 1.58 | quint | 2H | Ar-CH₂-CH ₂- |

| 1.26 | m | 14H | -(CH ₂)₇- |

| 0.88 | t | 3H | -CH ₃ |

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS).[1][2]

2.1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of 1-phenyldecane.

| Chemical Shift (δ) ppm | Assignment |

| 142.8 | Ar-C (quaternary) |

| 128.4 | Ar-C H |

| 128.2 | Ar-C H |

| 125.5 | Ar-C H |

| 36.0 | Ar-C H₂- |

| 31.9 | -C H₂- |

| 31.4 | -C H₂- |

| 29.6 | -C H₂- |

| 29.5 | -C H₂- |

| 29.3 | -C H₂- |

| 22.7 | -C H₂- |

| 14.1 | -C H₃ |

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS).[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-phenyldecane shows characteristic absorptions for aromatic C-H and C=C bonds, as well as aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3087, 3062, 3028 | Weak | Aromatic C-H Stretch |

| 2955, 2925, 2854 | Strong | Aliphatic C-H Stretch |

| 1604, 1496, 1454 | Medium-Weak | Aromatic C=C Stretch |

| 723, 696 | Strong | C-H Out-of-plane Bend (monosubstituted benzene) |

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS).[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 1-phenyldecane is presented below.

| m/z | Relative Intensity (%) | Assignment |

| 218 | 15 | [M]⁺ (Molecular Ion) |

| 105 | 18 | [C₈H₉]⁺ |

| 92 | 100 | [C₇H₈]⁺ (Tropylium ion) |

| 91 | 80 | [C₇H₇]⁺ (Benzyl cation) |

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS).[1][2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of 1-phenyldecane is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

IR Spectroscopy

A thin film of neat 1-phenyldecane is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

A dilute solution of 1-phenyldecane in a volatile organic solvent is introduced into the mass spectrometer. The sample is ionized using electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

The diagram below illustrates the major fragmentation pathway of 1-phenyldecane under electron ionization.

Caption: Key fragmentation of 1-phenyldecane in EI-MS.

References

The Elusive Natural Presence of 1-Phenyldecane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyldecane, a linear alkylbenzene, is a compound of interest in various chemical and industrial applications. However, its natural occurrence in biological systems remains a subject of limited documentation. This technical guide aims to provide a comprehensive overview of the current knowledge regarding the natural presence of 1-phenyldecane. Despite extensive investigation into its potential sources in the plant and microbial kingdoms, concrete evidence of its natural biosynthesis and isolation remains scarce in publicly available scientific literature. This document will detail the known properties of 1-phenyldecane, its synthetic routes, and the challenges in identifying its natural origins.

Chemical and Physical Properties of 1-Phenyldecane

A clear understanding of the physicochemical properties of 1-phenyldecane is essential for its detection and analysis.

| Property | Value |

| Molecular Formula | C₁₆H₂₆ |

| Molecular Weight | 218.38 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 293 °C |

| Melting Point | -14.4 °C |

| Density | 0.856 g/mL at 25 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

Synthetic Production of 1-Phenyldecane

While its natural occurrence is not well-established, 1-phenyldecane can be readily synthesized through established organic chemistry protocols. The primary method for its industrial production is the Friedel-Crafts alkylation of benzene (B151609) with 1-decene (B1663960) or 1-chlorodecane (B1663957) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or hydrofluoric acid (HF).

The Search for Natural Sources: A Review of the Evidence

An exhaustive search of scientific literature reveals a significant lack of direct evidence for the natural occurrence of 1-phenyldecane. While related compounds have been identified in various organisms, the specific isomer 1-phenyldecane remains elusive.

Terrestrial Plants

Numerous studies have analyzed the volatile organic compounds (VOCs) and essential oils of a wide array of terrestrial plants using techniques like gas chromatography-mass spectrometry (GC-MS). These studies have identified a vast number of aromatic compounds, including phenylpropanoids and other alkylbenzenes. However, to date, no peer-reviewed study has definitively identified 1-phenyldecane as a natural constituent of any plant species.

Marine Organisms

The marine environment is a rich source of unique secondary metabolites. While brown algae of the genus Dictyopteris are known to produce a variety of C11 hydrocarbons, and other marine invertebrates synthesize a diverse range of bioactive compounds, 1-phenyldecane has not been reported as a natural product from these sources.

Microbial World

Microorganisms are prolific producers of a vast diversity of secondary metabolites. While some bacteria have been shown to metabolize phenyldecane, this is a process of biodegradation rather than biosynthesis. There is currently no evidence to suggest that 1-phenyldecane is a natural fermentation product of any known bacteria or fungi.

Potential for Misidentification and Future Directions

The absence of definitive reports on the natural occurrence of 1-phenyldecane could be attributed to several factors:

-

Low Abundance: If present, it may be in concentrations below the detection limits of standard analytical techniques.

-

Transient Nature: It might be an unstable intermediate in a biochemical pathway that does not accumulate to detectable levels.

-

Misldentification: The mass spectrum of 1-phenyldecane could potentially be misidentified as an isomer or a structurally similar compound.

Future research in this area would require highly sensitive and specific analytical methods, such as multidimensional gas chromatography coupled with high-resolution mass spectrometry (GCxGC-HRMS), to screen a wide range of biological samples.

Conclusion

An In-depth Technical Guide to the Synthesis of 1-Phenyldecane from Benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenyldecane, a linear alkylbenzene, starting from benzene (B151609). The primary and most efficient synthetic route involves a two-step process: the Friedel-Crafts acylation of benzene with decanoyl chloride to form decanophenone (B1668281), followed by the reduction of the ketonic carbonyl group to a methylene (B1212753) group. This guide details the experimental protocols for both steps, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of 1-phenyldecane from benzene is typically achieved via a Friedel-Crafts acylation followed by a reduction reaction. This method allows for the direct attachment of a long-chain alkyl group to the benzene ring without the risk of carbocation rearrangements that can occur in Friedel-Crafts alkylation.

The overall synthetic scheme is as follows:

Figure 1: Overall synthetic pathway for 1-phenyldecane from benzene.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

| Benzene | C₆H₆ | 78.11 | 80.1 | 5.5 | 0.876 |

| Decanoyl Chloride | C₁₀H₁₉ClO | 190.71 | 232-233 | -33 | 0.936 |

| Decanophenone | C₁₆H₂₄O | 232.36 | 320-322 | 25-27 | 0.919 |

| 1-Phenyldecane | C₁₆H₂₆ | 218.38 | 293[1] | -14[1] | 0.856[1] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 1-phenyldecane.

Step 1: Friedel-Crafts Acylation - Synthesis of Decanophenone

The first step is the electrophilic acylation of benzene with decanoyl chloride using aluminum chloride as a Lewis acid catalyst.[2][3]

Figure 2: Experimental workflow for the Friedel-Crafts acylation.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams) | Volume (mL) |

| Benzene | 78.11 | 1.28 | 100 | 114 |

| Decanoyl Chloride | 190.71 | 0.26 | 50 | 53.4 |

| Aluminum Chloride | 133.34 | 0.30 | 40 | - |

| Dichloromethane | 84.93 | - | - | 200 |

| Hydrochloric Acid (conc.) | 36.46 | - | - | 50 |

| Sodium Bicarbonate | 84.01 | - | - | As needed |

| Anhydrous MgSO₄ | 120.37 | - | - | As needed |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

The flask is charged with anhydrous aluminum chloride (40 g, 0.30 mol) and dry benzene (50 mL).

-

The mixture is cooled in an ice-water bath to 0-5 °C with stirring.

-

A solution of decanoyl chloride (50 g, 0.26 mol) in dry benzene (50 mL) is added dropwise from the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is then carefully poured onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 100 mL).

-

The combined organic layers are washed successively with water (100 mL), saturated sodium bicarbonate solution (100 mL) until effervescence ceases, and finally with brine (100 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude decanophenone.

-

The crude product is purified by vacuum distillation to afford pure decanophenone.

Expected Yield: 80-90%

Characterization of Decanophenone:

-

¹H NMR (CDCl₃, 300 MHz): δ 7.95 (d, J=7.5 Hz, 2H, Ar-H), 7.55 (t, J=7.4 Hz, 1H, Ar-H), 7.45 (t, J=7.5 Hz, 2H, Ar-H), 2.98 (t, J=7.5 Hz, 2H, -CH₂-CO-), 1.75 (m, 2H, -CH₂-), 1.29 (m, 12H, -(CH₂)₆-), 0.88 (t, J=6.7 Hz, 3H, -CH₃).[4]

-

¹³C NMR (CDCl₃, 75 MHz): δ 200.5, 137.0, 132.8, 128.5, 128.0, 38.6, 31.8, 29.4, 29.3, 29.2, 24.4, 22.6, 14.1.[4]

-

IR (KBr, cm⁻¹): 3060 (Ar-H), 2925, 2855 (C-H), 1685 (C=O), 1598, 1448 (C=C).[4]

-

Mass Spectrum (EI, m/z): 232 (M⁺), 120, 105, 77.[5]

Step 2: Reduction of Decanophenone to 1-Phenyldecane

Two primary methods for the reduction of the ketone to an alkane are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions. For this synthesis, both are viable.

This method utilizes amalgamated zinc and concentrated hydrochloric acid.[6]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams) | Volume (mL) |

| Decanophenone | 232.36 | 0.10 | 23.2 | - |

| Zinc, mossy | 65.38 | - | 50 | - |

| Mercuric Chloride | 271.52 | - | 5 | - |

| Hydrochloric Acid (conc.) | 36.46 | - | - | 100 |

| Toluene (B28343) | 92.14 | - | - | 50 |

Procedure:

-

Preparation of Zinc Amalgam: In a flask, mossy zinc (50 g) is treated with a solution of mercuric chloride (5 g) in water (75 mL) and concentrated hydrochloric acid (2.5 mL) for 5 minutes with occasional swirling. The aqueous solution is then decanted.

-

The amalgamated zinc, decanophenone (23.2 g, 0.10 mol), water (37.5 mL), toluene (50 mL), and concentrated hydrochloric acid (100 mL) are placed in a 500 mL round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux with vigorous stirring for 24 hours. Additional portions of concentrated hydrochloric acid (25 mL) are added every 6 hours.

-

After cooling, the mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 50 mL).

-

The combined organic layers are washed with water, 5% sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation, and the crude 1-phenyldecane is purified by fractional distillation under reduced pressure.

Expected Yield: 70-80%

This modified procedure is often preferred for its milder conditions and higher yields.[6][7]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams) | Volume (mL) |

| Decanophenone | 232.36 | 0.10 | 23.2 | - |

| Hydrazine (B178648) Hydrate (B1144303) (85%) | 50.06 | 0.30 | 15 | 14.5 |

| Potassium Hydroxide (B78521) | 56.11 | 0.30 | 16.8 | - |

| Diethylene Glycol | 106.12 | - | - | 150 |

Procedure:

-

A 500 mL round-bottom flask is charged with decanophenone (23.2 g, 0.10 mol), diethylene glycol (150 mL), hydrazine hydrate (85%, 15 g, 0.30 mol), and potassium hydroxide pellets (16.8 g, 0.30 mol).

-

The mixture is heated to reflux (around 130-140 °C) for 1 hour.

-

The reflux condenser is then replaced with a distillation head, and the temperature is raised to distill off water and excess hydrazine until the internal temperature reaches 190-200 °C.

-

The reaction mixture is then refluxed at this temperature for an additional 4-5 hours.

-

After cooling to room temperature, the mixture is diluted with water (200 mL) and extracted with diethyl ether (3 x 100 mL).

-

The combined organic extracts are washed with dilute HCl, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting crude 1-phenyldecane is purified by fractional distillation under reduced pressure.

Expected Yield: 85-95%

Purification and Characterization of 1-Phenyldecane

The final product, 1-phenyldecane, is purified by fractional distillation under reduced pressure.[8][9]

Fractional Distillation Procedure:

-

The crude 1-phenyldecane is placed in a round-bottom flask with a boiling chip.

-

A fractional distillation apparatus is assembled, including a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.

-

The apparatus is evacuated, and the flask is heated gently.

-

The fraction boiling at the appropriate temperature and pressure is collected. The boiling point of 1-phenyldecane is 293 °C at atmospheric pressure.[1]

Characterization of 1-Phenyldecane:

-

¹H NMR (CDCl₃, 300 MHz): δ 7.28-7.15 (m, 5H, Ar-H), 2.60 (t, J=7.7 Hz, 2H, -CH₂-Ph), 1.60 (m, 2H, -CH₂-), 1.26 (m, 14H, -(CH₂)₇-), 0.88 (t, J=6.7 Hz, 3H, -CH₃).[10]

-

¹³C NMR (CDCl₃, 75 MHz): δ 142.9, 128.4, 128.2, 125.5, 36.0, 31.9, 31.4, 29.6, 29.5, 29.3, 22.7, 14.1.[10]

-

IR (Neat, cm⁻¹): 3085, 3062, 3028 (Ar-H), 2925, 2854 (C-H), 1604, 1496, 1454 (C=C).[11]

-

Mass Spectrum (EI, m/z): 218 (M⁺), 105, 91.[11]

Conclusion

The synthesis of 1-phenyldecane from benzene is a well-established process that relies on classic organic reactions. The two-step sequence of Friedel-Crafts acylation followed by reduction provides a reliable and high-yielding route to the desired product. The choice between the Clemmensen and Wolff-Kishner reduction methods will depend on the specific requirements of the synthesis and the presence of other functional groups. This guide provides the necessary detailed protocols and data to enable researchers and professionals to successfully synthesize and characterize 1-phenyldecane.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-Phenyl-1-decanone | C16H24O | CID 80148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Decanone, 1-phenyl- [webbook.nist.gov]

- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. youtube.com [youtube.com]

- 9. Purification [chem.rochester.edu]

- 10. Decylbenzene | C16H26 | CID 7716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on the Isomers and Nomenclature of C16H26 Alkylbenzene

For the attention of: Researchers, scientists, and drug development professionals.

The molecular formula C16H26 represents a diverse group of aromatic hydrocarbons known as alkylbenzenes. Each of these compounds consists of a benzene (B151609) ring substituted with one or more alkyl groups that collectively contain ten carbon atoms and 21 hydrogen atoms. Due to the numerous possible arrangements of these alkyl groups on the benzene ring, a single, definitive IUPAC name for C16H26 is not possible. This guide provides a detailed overview of the nomenclature, properties of common isomers, and the general synthesis of these compounds.

Understanding the Isomerism of C16H26 Alkylbenzene

The structural diversity of C16H26 alkylbenzene arises from several factors:

-

Single Chain Isomerism: The ten-carbon alkyl substituent can be a straight chain (n-decyl) or a branched chain (e.g., isodecyl, sec-decyl).

-

Positional Isomerism: For a single branched alkyl chain, the point of attachment to the benzene ring can vary.

-

Multiple Substituents: The benzene ring can be substituted with multiple shorter alkyl chains that sum to C10H21 (e.g., two pentyl groups, or a butyl and a hexyl group). The arrangement of these multiple substituents around the ring also leads to different isomers (ortho, meta, para, etc.).

IUPAC Nomenclature of Alkylbenzenes

The systematic naming of alkylbenzenes follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC):

-

Identify the Parent Chain: If the alkyl substituent has six or more carbon atoms, the alkane is considered the parent chain, and the benzene ring is named as a "phenyl" substituent. If the alkyl chain has fewer than six carbons, benzene is the parent, and the alkyl group is named as a substituent. For C16H26, where the alkyl group has ten carbons, the alkane is the parent.

-

Numbering the Parent Chain: The alkane chain is numbered to give the phenyl substituent the lowest possible locant.

-

Naming Multiple Substituents: If multiple alkyl groups are attached to the benzene ring, the ring is numbered to give the substituents the lowest possible locants. The substituents are then listed in alphabetical order.

Examples of C16H26 Alkylbenzene Isomers and Their IUPAC Names:

-

n-Decylbenzene: A benzene ring substituted with a straight-chain 10-carbon alkyl group. Its IUPAC name is 1-phenyldecane.[1]

-

Tetraethylbenzene: A benzene ring with four ethyl groups attached. Several positional isomers exist, such as 1,2,3,4-tetraethylbenzene, 1,2,3,5-tetraethylbenzene[2], and 1,2,4,5-tetraethylbenzene.[3]

Quantitative Data of Selected C16H26 Isomers

The physical and chemical properties of C16H26 alkylbenzenes vary significantly with their isomeric structure. Below is a table summarizing key data for a few representative isomers.

| Property | n-Decylbenzene (1-Phenyldecane) | 1,2,3,5-Tetraethylbenzene | 1,2,4,5-Tetraethylbenzene |

| Molecular Formula | C16H26[1][4][5] | C14H22 | C14H22[3] |

| Molecular Weight | 218.38 g/mol [1] | 190.32 g/mol [2] | 190.32 g/mol [3] |

| Boiling Point | 293 °C (559 °F)[6] | 249 °C at 760 mmHg[7] | Not available |

| Melting Point | -14.4 °C[1] | Not available | Not available |

| Density | 0.863 kg/m ³[8] | 0.862 g/cm³[7] | Not available |

| Appearance | Colorless liquid[1][8] | Not available | Not available |

| Solubility in Water | Insoluble[1][8][9] | Not available | Not available |

Experimental Protocols: Synthesis of Linear Alkylbenzenes (LABs)

Linear alkylbenzenes (LABs), such as n-decylbenzene, are important precursors for the production of biodegradable detergents.[8][10] The most common industrial synthesis is the Friedel-Crafts alkylation of benzene with long-chain mono-olefins.[8][11][12]

General Protocol for Friedel-Crafts Alkylation:

-

Feedstock Preparation: High-purity linear paraffins are dehydrogenated to produce linear olefins.[8][13] Alternatively, ethylene (B1197577) can be oligomerized.[8][13]

-

Alkylation Reaction: Benzene is reacted with the linear mono-olefins in the presence of an acid catalyst. Common catalysts include hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl3).[8][14] Solid acid catalysts are also used in modern processes to avoid the hazards associated with HF and AlCl3.[12][13]

-

Reaction Conditions: The reactor vessel is typically maintained at a temperature between 0°C and 60°C.[14]

-

Product Isolation and Purification: The reaction mixture is processed to separate the linear alkylbenzene product from unreacted starting materials and byproducts.

Visualization of IUPAC Naming Workflow

The following diagram illustrates the logical steps involved in determining the correct IUPAC name for an alkylbenzene.

Caption: Workflow for IUPAC naming of alkylbenzenes.

This guide provides a foundational understanding of the nomenclature and properties of C16H26 alkylbenzenes. For detailed experimental protocols or to understand the biological activity and signaling pathways, it is imperative to specify the exact isomer of interest, as these properties are highly structure-dependent.

References

- 1. Decylbenzene | C16H26 | CID 7716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,5-Tetraethylbenzene | C14H22 | CID 36569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,4,5-Tetraethylbenzene | C14H22 | CID 36570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, decyl- [webbook.nist.gov]

- 5. Benzene, decyl- [webbook.nist.gov]

- 6. accustandard.com [accustandard.com]

- 7. Cas 38842-05-6,1,2,3,5-tetraethylbenzene | lookchem [lookchem.com]

- 8. Linear alkylbenzene - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. grokipedia.com [grokipedia.com]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]